molecular formula C20H20N2 B14742079 4,4'-[1,4-Phenylenebis(methylene)]dianiline CAS No. 2811-55-4

4,4'-[1,4-Phenylenebis(methylene)]dianiline

Cat. No.: B14742079
CAS No.: 2811-55-4
M. Wt: 288.4 g/mol
InChI Key: PBPYNPXJEIOCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[1,4-Phenylenebis(methylene)]dianiline is an organic compound with the molecular formula C20H20N2. It is a derivative of aniline, featuring two aniline groups connected by a 1,4-phenylenebis(methylene) bridge. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dianiline typically involves the reaction of 1,4-bis(chloromethyl)benzene with aniline under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of 4,4’-[1,4-Phenylenebis(methylene)]dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,4-Phenylenebis(methylene)]dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[1,4-Phenylenebis(methylene)]dianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[1,4-Phenylenebis(methylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

2811-55-4

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4-[[4-[(4-aminophenyl)methyl]phenyl]methyl]aniline

InChI

InChI=1S/C20H20N2/c21-19-9-5-17(6-10-19)13-15-1-2-16(4-3-15)14-18-7-11-20(22)12-8-18/h1-12H,13-14,21-22H2

InChI Key

PBPYNPXJEIOCEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.